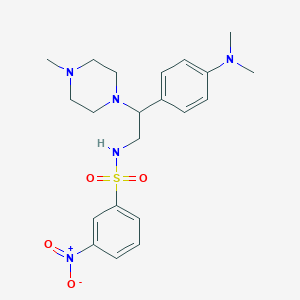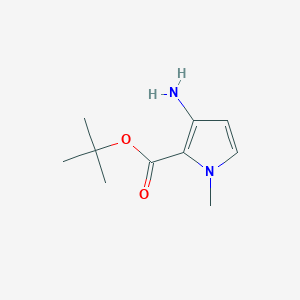
6-(piperazin-1-il)-9H-purina
Descripción general
Descripción
6-(piperazin-1-yl)-9H-purine is a heterocyclic compound that features a purine ring substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Aplicaciones Científicas De Investigación
6-(piperazin-1-yl)-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The compound 6-(piperazin-1-yl)-9H-purine has been found to interact with Histamine H3 and Sigma-1 receptors . These receptors play a crucial role in various biological processes, including the regulation of neurotransmitter release and pain perception .
Mode of Action
The interaction of 6-(piperazin-1-yl)-9H-purine with its targets results in significant changes in cellular activity. For instance, it acts as an antagonist at the Histamine H3 and Sigma-1 receptors . This means that it binds to these receptors and blocks their activity, which can lead to various downstream effects.
Biochemical Pathways
It is known that histamine h3 and sigma-1 receptors are involved in numerous cellular processes, including cell proliferation and apoptosis . Therefore, the antagonistic action of 6-(piperazin-1-yl)-9H-purine on these receptors could potentially affect these processes.
Pharmacokinetics
It is known that similar compounds are extensively metabolized by cytochrome p450 3a4 . This could impact the bioavailability of 6-(piperazin-1-yl)-9H-purine, as cytochrome P450 3A4 is a major enzyme involved in drug metabolism and elimination.
Result of Action
The molecular and cellular effects of 6-(piperazin-1-yl)-9H-purine’s action are likely to be diverse, given its interaction with multiple targets. For instance, one study found that a similar compound induced apoptosis in MCF-7 breast cancer cells . This suggests that 6-(piperazin-1-yl)-9H-purine could potentially have similar effects.
Action Environment
The action, efficacy, and stability of 6-(piperazin-1-yl)-9H-purine could be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce cytochrome P450 3A4 could affect the metabolism and hence the efficacy of 6-(piperazin-1-yl)-9H-purine . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperazin-1-yl)-9H-purine typically involves the reaction of a purine derivative with piperazine. One common method is the nucleophilic substitution reaction where 6-chloropurine is reacted with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 6-(piperazin-1-yl)-9H-purine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-(piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the piperazine ring .
Comparación Con Compuestos Similares
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: Another heterocyclic compound with a piperazine moiety, known for its antibacterial activity.
4-(piperazin-1-yl)-quinoline: A compound with a similar structure, used in the development of antimalarial drugs.
Uniqueness
6-(piperazin-1-yl)-9H-purine is unique due to its purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and nucleosides. This uniqueness makes it a valuable scaffold for drug discovery and development .
Propiedades
IUPAC Name |
6-piperazin-1-yl-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-3-15(4-2-10-1)9-7-8(12-5-11-7)13-6-14-9/h5-6,10H,1-4H2,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNVVVLETZYYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2515931.png)



![(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2515935.png)
![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2515936.png)
![N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide](/img/structure/B2515938.png)
![2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2515940.png)
![N-[3-(Tert-butylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2515943.png)
![3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2515944.png)
![2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2515946.png)
![N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide](/img/structure/B2515949.png)

